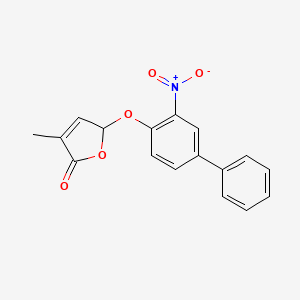

Germinone A

Description

Properties

Molecular Formula |

C17H13NO5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

4-methyl-2-(2-nitro-4-phenylphenoxy)-2H-furan-5-one |

InChI |

InChI=1S/C17H13NO5/c1-11-9-16(23-17(11)19)22-15-8-7-13(10-14(15)18(20)21)12-5-3-2-4-6-12/h2-10,16H,1H3 |

InChI Key |

KEACYGRJKSMAJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(OC1=O)OC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Germinone A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Germinone A: A Novel Agonist of the KAI2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the discovery, synthesis, and biological activity of Germinone A and its more specific analog, desmethyl-germinone (dMGer). These synthetic agonists of the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) receptor are pivotal tools in the study of plant development and strigolactone signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key experiments are provided.

Introduction: The Discovery of a KAI2 Agonist

Germinone was first identified as a synthetic agonist for the KAI2 receptor, which is involved in seed germination in response to karrikins, smoke-derived compounds.[1][2] While showing promising activity, Germinone was found to have a degree of non-specificity, as it could also bind to the DWARF14 (D14) receptor, a key component in the strigolactone signaling pathway.[1]

This led to the rational design and synthesis of desmethyl-germinone (dMGer), an analog that exhibits high specificity for the KAI2 receptor. dMGer has been shown to be more effective than the original Germinone in inducing seed germination in Arabidopsis, and it functions independently of gibberellin (GA), a major plant hormone in this process.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-(4-Phenyl-2-nitrophenoxy)-3-methylfuran-2(5H)-one | |

| IUPAC Name | 3-Methyl-5-((3-nitro-[1,1'-biphenyl]-4-yl)oxy)furan-2(5H)-one | |

| Molecular Formula | C17H13NO5 | |

| Molecular Weight | 311.29 g/mol | |

| Purity (typical) | 98% by HPLC |

Synthesis of this compound and Desmethyl-germinone

While the precise, step-by-step synthesis protocols with reagent quantities and reaction conditions are detailed within the primary research literature, the general synthetic approach for these phenoxyfuranone scaffolds has been described. The synthesis of desmethyl-germinone was specifically designed based on the knowledge that strigolactone analogs with a desmethyl-type D-ring are more selectively recognized by the KAI2 receptor.

General Synthetic Workflow

The synthesis likely involves a multi-step process culminating in the formation of the furanone ring and its linkage to the substituted phenyl ether moiety.

Biological Activity and Mechanism of Action

This compound and its derivatives act as agonists of the KAI2 signaling pathway. This pathway is crucial for seed germination and other developmental processes in plants.

The KAI2 Signaling Pathway

The binding of an agonist like dMGer to the KAI2 receptor initiates a signaling cascade that leads to the degradation of transcriptional repressors, ultimately promoting gene expression related to seed germination.

In Vitro and In Vivo Activity

The biological activity of Germinone and dMGer has been quantified through various assays, including seed germination assays and protein-ligand binding assays.

| Compound | Target | Assay | Activity Metric | Value | Reference |

| Germinone | AtD14 | IC50 (YLG as substrate) | nM | 12.2 +/- 10 | |

| Germinone | KAI2 | IC50 (YLG as substrate) | nM | 585 +/- 36 | |

| dMGer | AtD14 | IC50 (YLG as substrate) | nM | 162 +/- 9.0 | |

| dMGer | KAI2 | IC50 (YLG as substrate) | nM | 46.4 +/- 3.0 |

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

The following are generalized protocols based on standard methodologies in the field. For detailed procedures, it is essential to consult the primary literature.

Seed Germination Assay

-

Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a suitable medium (e.g., Murashige and Skoog) containing the test compound (this compound or dMGer) at various concentrations.

-

Stratification: Plates are cold-treated (stratified) to break dormancy.

-

Incubation: Plates are transferred to a growth chamber under controlled light and temperature conditions.

-

Data Collection: Germination rates (radicle emergence) are scored at specific time points.

In Vitro Binding Assay (Competitive)

-

Protein Expression and Purification: Recombinant KAI2 and D14 proteins are expressed and purified.

-

Assay Setup: A fluorescent probe (e.g., Yoshimulactone Green, YLG) that binds to the receptors is used. The assay is set up with the protein, the probe, and varying concentrations of the competitor (this compound or dMGer).

-

Fluorescence Measurement: The fluorescence is measured using a plate reader. The displacement of the fluorescent probe by the competitor results in a decrease in fluorescence.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Conclusion

This compound and, more significantly, its derivative desmethyl-germinone, represent important chemical tools for dissecting the KAI2 signaling pathway. The high specificity of dMGer for the KAI2 receptor makes it an invaluable probe for studying plant development and the intricate network of hormone signaling. Further research utilizing these compounds will likely uncover more details about the role of KAI2 in various physiological processes.

References

Germinone A as a Synthetic Strigolactone Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture. They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. The complex structure of natural strigolactones makes their synthesis challenging and expensive, hindering their widespread application in agriculture and research. This has led to the development of synthetic strigolactone analogs that are easier to synthesize while retaining biological activity.

Germinone A is a synthetic strigolactone analog belonging to the phenoxyfuranone class of compounds, also known as debranones. These compounds have been designed as simpler, more accessible, and functionally selective mimics of natural strigolactones. This compound has been identified as an agonist of the karrikin receptor KAI2, but it can also interact with the strigolactone receptor DWARF14 (D14), making it a valuable tool for dissecting strigolactone and karrikin signaling pathways.[1] Its primary reported biological activity is the potent stimulation of seed germination, particularly in Arabidopsis under thermo-inhibited conditions.[2][3]

This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its characterization.

Core Concepts: Strigolactone and Karrikin Signaling

Strigolactone perception is mediated by the α/β-hydrolase receptor DWARF14 (D14). Upon binding of a strigolactone molecule, D14 undergoes a conformational change that allows it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and a member of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the SMXL protein, thereby de-repressing downstream signaling pathways that regulate plant development.[4][5]

The karrikin signaling pathway is closely related to the strigolactone pathway and shares the MAX2 component. However, karrikins, which are smoke-derived compounds, are perceived by a paralogous receptor called KARRIKIN INSENSITIVE 2 (KAI2). This compound and its desmethyl analog (dMGer) have been shown to act as agonists in this pathway, with dMGer displaying high specificity for KAI2.

Figure 1: Simplified signaling pathway for this compound.

Quantitative Data

The biological activity of this compound and its analogs is typically quantified through germination assays and in vitro binding studies. The following table summarizes available quantitative data and provides a comparison with the widely used synthetic strigolactone analog, GR24.

| Compound | Assay | Target | Value | Reference |

| This compound | Seed Germination | Arabidopsis thaliana (thermo-inhibited) | Potent activity reported, specific EC50 not available. | |

| Receptor Binding | AtD14 | Binds, specific Kd not available. | ||

| Receptor Binding | KAI2 | Binds, specific Kd not available. | ||

| Desmethyl-germinone (dMGer) | Seed Germination | Arabidopsis thaliana (thermo-inhibited) | More effective than this compound. | |

| Receptor Binding | KAI2 | Highly specific agonist. | ||

| rac-GR24 | Seed Germination | Arabidopsis thaliana (thermo-inhibited) | Effective at ~20 µM. | |

| Receptor Binding | AtD14 | Kd in the sub-micromolar to micromolar range. | ||

| Receptor-Complex Interaction | D14-D3 | Promotes interaction at ~10 µM. |

Experimental Protocols

Synthesis of this compound (Phenoxyfuranone Analog)

This compound can be synthesized following a general procedure for the preparation of phenoxyfuranone-type strigolactone mimics. This involves the reaction of a substituted phenol with 5-bromo-3-methyl-2(5H)-furanone.

Materials:

-

4-phenyl-2-nitrophenol

-

5-bromo-3-methyl-2(5H)-furanone

-

Sodium hydride (NaH)

-

Dry tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of the phenoxide:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol) in dry THF (2 mL).

-

Slowly add a solution of 4-phenyl-2-nitrophenol (1 mmol) in dry THF (2 mL) to the NaH suspension.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

-

Reaction with bromobutenolide:

-

Slowly add a solution of 5-bromo-3-methyl-2(5H)-furanone (1 mmol) in dry THF (2 mL) to the phenoxide solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

-

Arabidopsis Seed Germination Assay under Thermo-inhibition

This assay is used to evaluate the ability of this compound to promote seed germination under high-temperature stress.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

1.5 mL microcentrifuge tubes

-

Sterile distilled water

-

70% (v/v) ethanol

-

20% (v/v) commercial bleach solution containing 0.05% (v/v) Triton X-100

-

Petri dishes (60 mm) containing 0.8% (w/v) agar in water

-

This compound stock solution in dimethyl sulfoxide (DMSO)

-

Incubators set at the permissive (22°C) and inhibitory (e.g., 32°C) temperatures

Procedure:

-

Seed sterilization:

-

Place approximately 50-100 Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Remove the ethanol and add 1 mL of 20% bleach solution with Triton X-100. Vortex for 5-10 minutes.

-

Wash the seeds five times with sterile distilled water.

-

-

Plating and treatment:

-

Resuspend the sterilized seeds in 0.1% (w/v) agar solution.

-

Pipette approximately 50 seeds onto the surface of the agar plates.

-

Prepare serial dilutions of this compound in water from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control.

-

Apply the this compound solutions or control to the seeds on the plates.

-

-

Incubation and scoring:

-

Seal the plates with parafilm and place them in an incubator at the inhibitory temperature (e.g., 32°C) under a defined light/dark cycle (e.g., 16h light / 8h dark).

-

Score germination (radicle emergence) daily for 5-7 days.

-

Calculate the germination percentage for each treatment and concentration.

-

Yeast Three-Hybrid (Y3H) Assay for Receptor-Ligand-Effector Interaction

The Y3H assay can be used to investigate the ability of this compound to promote the interaction between the D14 receptor and the D3 protein (a component of the SCF E3 ubiquitin ligase complex).

Materials:

-

Saccharomyces cerevisiae strain (e.g., AH109)

-

Yeast expression vectors (e.g., pGADT7 for the activation domain fusion, pGBKT7 for the DNA-binding domain fusion, and a third vector for expressing the effector protein)

-

Plasmids encoding D14, D3, and SMXL proteins

-

Yeast transformation kit

-

Synthetic defined (SD) yeast media lacking specific amino acids (e.g., -Leu, -Trp, -His) and supplemented with 3-amino-1,2,4-triazole (3-AT) for selecting interactions.

-

This compound

Procedure:

-

Plasmid construction:

-

Clone the coding sequences of D14 into the DNA-binding domain vector (e.g., pGBKT7-D14).

-

Clone the coding sequence of an SMXL protein into the activation domain vector (e.g., pGADT7-SMXL).

-

Clone the coding sequence of D3 into the third expression vector.

-

-

Yeast transformation:

-

Co-transform the yeast strain with the three plasmids using a standard lithium acetate-based transformation protocol.

-

Plate the transformed yeast on SD medium lacking the appropriate amino acids to select for cells containing all three plasmids.

-

-

Interaction assay:

-

Grow the transformed yeast colonies in liquid selective medium.

-

Spot serial dilutions of the yeast cultures onto selective medium plates containing various concentrations of this compound or a DMSO control.

-

Incubate the plates at 30°C for 3-5 days.

-

Growth on the selective medium indicates a positive interaction between the three proteins, mediated by this compound.

-

Mandatory Visualizations

Figure 2: Experimental workflow for characterizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]

The KAI2 Signaling Pathway Agonist, Germinone A: A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germinone A is a synthetic small molecule that has garnered significant interest in the field of plant biology for its role as an agonist of the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway. This pathway is a crucial regulator of seed germination, seedling development, and other key physiological processes in plants. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its more specific derivative, desmethyl-germinone A (dMGer). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows to support further research and development in this area.

Core Mechanism of Action

This compound and its analogs function by mimicking the activity of karrikins, a class of butenolide molecules found in smoke from burning plant material that are known to promote seed germination. The central mechanism involves the binding to and activation of the KAI2 receptor, an α/β-hydrolase. While this compound can also interact with the related strigolactone receptor DWARF14 (D14), its derivative, desmethyl-germinone A (dMGer), exhibits high specificity for KAI2.[1]

The activation of KAI2 by this compound or dMGer initiates a signaling cascade that is analogous to the strigolactone pathway. This process involves the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The KAI2-ligand-MAX2 complex targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates the suppression of downstream genes, leading to the promotion of seed germination and other developmental responses. Notably, the induction of seed germination by dMGer has been shown to be independent of gibberellin (GA), a well-known phytohormone that promotes germination.[2][3]

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity

| Compound | Target Receptor | IC50 (nM) | Reference |

| This compound | AtD14 | 12.2 ± 10 | |

| This compound | KAI2 | 585 ± 36 | |

| desmethyl-Germinone A (dMGer) | AtD14 | 162 ± 9.0 | |

| desmethyl-Germinone A (dMGer) | KAI2 | 46.4 ± 3.0 | |

| rac-GR24 | AtD14 | 32.9 ± 6.0 |

Table 2: Dose-Response of desmethyl-Germinone A on Arabidopsis Seed Germination

| dMGer Concentration (µM) | Germination Rate (%) |

| 0 (Control) | ~5 |

| 0.1 | ~20 |

| 1 | ~80 |

| 10 | ~95 |

(Data synthesized from graphical representations in Okabe et al., 2023)

Experimental Protocols

Arabidopsis Seed Germination Assay

This protocol is adapted for testing the efficacy of this compound and its analogs on seed germination.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 wild type, kai2 and max2 mutants)

-

This compound or dMGer stock solution in DMSO

-

0.1% (w/v) agar solution

-

Sterile petri dishes (60 mm)

-

Sterile filter paper

-

Micropipettes

-

Growth chamber with controlled light and temperature

Procedure:

-

Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 5 minutes in 1% (w/v) sodium hypochlorite solution containing 0.05% (v/v) Triton X-100.

-

Rinse the seeds 5 times with sterile distilled water.

-

Resuspend the seeds in sterile 0.1% agar solution.

-

Prepare treatment solutions by diluting the this compound/dMGer stock solution in sterile distilled water to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a mock control with the same concentration of DMSO.

-

Place two sterile filter paper discs in each petri dish and moisten with 1 ml of the respective treatment or control solution.

-

Pipette approximately 50-100 seeds onto the filter paper in each dish.

-

Seal the petri dishes with porous tape and stratify at 4°C in the dark for 3 days to break dormancy.

-

Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Score germination, defined by radicle emergence, at regular intervals (e.g., every 24 hours for 5 days) using a dissecting microscope.

-

Calculate the germination percentage for each treatment and time point.

Hypocotyl Elongation Assay

This assay is used to assess the effect of this compound on seedling photomorphogenesis.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

-

This compound or dMGer stock solution in DMSO

-

Sterile square petri dishes (100 x 100 mm)

-

Growth chamber with controlled light (including far-red light source) and temperature

Procedure:

-

Prepare MS agar plates containing various concentrations of this compound/dMGer and a mock control.

-

Sow surface-sterilized seeds in rows on the plates.

-

Stratify the plates at 4°C in the dark for 3 days.

-

Expose the plates to white light for 4-6 hours to induce germination.

-

Wrap the plates in aluminum foil and place them vertically in a growth chamber at 22°C for 24 hours.

-

Unwrap the plates and expose them to continuous low-intensity white light or specific light conditions (e.g., far-red light) for 3-5 days.

-

Remove the seedlings from the agar and place them on a flat surface.

-

Capture images of the seedlings using a flatbed scanner or a camera mounted on a copy stand.

-

Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

Experimental Workflow Diagram

Caption: General Experimental Workflow.

Conclusion

This compound, and particularly its derivative dMGer, serves as a valuable chemical tool for dissecting the KAI2 signaling pathway in plants. Its ability to specifically activate this pathway and promote seed germination provides a powerful means to study the molecular events that govern early plant development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists aiming to further elucidate the intricate mechanisms of KAI2 signaling and explore its potential applications in agriculture and plant biotechnology. Further investigation into the downstream targets of this pathway and its crosstalk with other hormonal signaling networks will undoubtedly yield deeper insights into the complex regulation of plant growth and development.

References

Germinone A as a KAI2 receptor agonist

An In-depth Technical Guide to Germinone A and its Analogs as KAI2 Receptor Agonists

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound and its synthetic analog, desmethyl-germinone (dMGer), represent a significant class of molecules for probing the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway in plants. KAI2 is a critical α/β-hydrolase receptor that perceives smoke-derived karrikins and a yet-unidentified endogenous hormone, termed KAI2 Ligand (KL), to regulate crucial developmental processes such as seed germination and seedling photomorphogenesis. While this compound shows activity as a KAI2 agonist, it lacks specificity, also interacting with the related strigolactone receptor D14.[1][2] In contrast, dMGer has been engineered for high specificity and potency towards KAI2, making it an invaluable tool for dissecting this signaling cascade.[1][3] This document provides a comprehensive technical overview of the mechanism of action, quantitative biophysical data, and detailed experimental protocols relevant to the use of this compound and its analogs in KAI2 research.

The KAI2 Signaling Pathway

The KAI2 signaling pathway is initiated by the perception of a ligand, such as dMGer. This binding event induces a conformational change in the KAI2 receptor, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). MAX2 is an essential component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFMAX2.

The formation of the KAI2-ligand-SCFMAX2 complex facilitates the recruitment of the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2). Once recruited, SMAX1 and SMXL2 are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. The degradation of these repressors relieves their inhibitory effect on downstream transcription factors, leading to the expression of KAI2-responsive genes and the promotion of physiological responses like seed germination.

Quantitative Data: Receptor-Agonist Interaction

The development of desmethyl-germinone (dMGer) has allowed for precise quantification of its interaction with the KAI2 receptor. While data for the original this compound is limited due to its cross-reactivity, studies on dMGer provide key insights into the kinetics and affinity of a specific KAI2 agonist.

| Compound | Assay Type | Parameter | Value | Reference |

| (+)-dMGer | Enzyme Kinetics | K1/2 | 4.3 µM | |

| (+)-dMGer | Enzyme Kinetics | kcat | 0.20 min-1 | |

| (+)-dMGer | Competitive Inhibition | IC50 | 2.0 µM | |

| (-)-dMGer | Competitive Inhibition | IC50 | 4.6 µM | |

| (+)-6'-carba-dMGer | Competitive Inhibition | IC50 | 2.5 µM | |

| (+)-1'-carba-dMGer | Competitive Inhibition | IC50 | > 100 µM |

-

K1/2: Substrate concentration at which the enzyme reaches half of its maximum velocity. A lower value indicates higher affinity.

-

kcat: Catalytic constant or turnover number, representing the number of substrate molecules converted per enzyme site per unit time.

-

IC50: Concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. In this competitive assay, it reflects the binding affinity of the compound to the KAI2 pocket.

Experimental Protocols

The following protocols are foundational for studying the effects of this compound and its analogs on the KAI2 pathway.

Protocol 1: KAI2-SMAX1 Interaction via Yeast Two-Hybrid (Y2H) Assay

This assay assesses the ligand-dependent interaction between the KAI2 receptor and its downstream target SMAX1.

1. Vector Construction:

- Clone the full coding sequence of KAI2 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

- Clone the full coding sequence of SMAX1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).

2. Yeast Transformation:

- Co-transform the KAI2-BD and SMAX1-AD constructs into a suitable yeast strain (e.g., Y2H Gold).

- Plate transformants on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for colonies containing both plasmids. Incubate for 2-3 days at 30°C.

3. Interaction Assay:

- Prepare stock solutions of dMGer analogs in a suitable solvent (e.g., acetone).

- Inoculate selected yeast colonies into liquid SD/-Trp/-Leu medium and grow overnight.

- Create serial 10-fold dilutions of the yeast cultures.

- Spot the dilutions onto selective medium lacking Tryptophan, Leucine, and Histidine (SD/-Trp/-Leu/-His). This medium will contain either the dMGer analog (e.g., at 1 µM) or a solvent control (e.g., 0.1% acetone).

- Incubate plates for 3-5 days at 30°C.

4. Analysis:

- Growth on the selective SD/-Trp/-Leu/-His medium indicates a positive interaction between KAI2 and SMAX1, which is mediated by the presence of the agonist. Compare the growth on agonist-containing plates to the solvent control.

Protocol 2: In Planta SMAX1 Degradation Assay

This assay monitors the degradation of SMAX1 in living plant cells upon agonist treatment, using a ratiometric luciferase reporter system.

1. Plant Material and Transformation:

- Generate transgenic Arabidopsis thaliana plants expressing a construct that co-expresses SMAX1 fused to firefly luciferase (LUC) and a reference fluorescent protein like mScarlet-I under a constitutive promoter (e.g., 35S).

- Select homozygous transgenic lines for the assay.

2. Seedling Growth:

- Sterilize seeds and plate them on Murashige and Skoog (MS) medium.

- Stratify at 4°C for 2-3 days to synchronize germination.

- Grow seedlings for 7 days under controlled light and temperature conditions.

3. Agonist Treatment and Luminescence Measurement:

- Prepare a working solution of dMGer (e.g., 10 µM) in liquid MS medium. Use a solvent control for comparison.

- Transfer individual seedlings into wells of a 96-well plate containing the dMGer solution or control.

- Add a luciferin substrate to all wells.

- Immediately measure bioluminescence using a plate reader at time 0 and at subsequent time points (e.g., every hour for 4-6 hours).

4. Data Analysis:

- Normalize the LUC signal to the reference protein signal (if fluorescently measured) or to the time 0 reading.

- A decrease in the relative luminescence over time in the dMGer-treated seedlings compared to the control indicates ligand-induced degradation of the SMAX1-LUC fusion protein.

Protocol 3: Target Gene Expression Analysis by qRT-PCR

This protocol quantifies the change in transcript levels of genes known to be regulated by the KAI2 pathway.

1. Plant Treatment and Sample Collection:

- Grow Arabidopsis seedlings as described in Protocol 2.

- Treat seedlings with dMGer (e.g., 1-5 µM) or a solvent control for a defined period (e.g., 4-6 hours).

- Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

- Treat RNA with DNase I to remove genomic DNA contamination.

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

- Prepare the qRT-PCR reaction mix containing SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., DLK2, KUF1) and a reference gene (e.g., ACTIN8).

- Run the reaction on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).

- Include a melt curve analysis to verify the specificity of the amplification.

4. Data Analysis:

- Calculate the relative gene expression using the 2-ΔΔCt method.

- Normalize the expression of the target genes to the reference gene.

- An increase in the relative expression of genes like DLK2 in dMGer-treated samples compared to the control indicates activation of the KAI2 signaling pathway.

Protocol 4: Phenotypic Analysis via Arabidopsis Seed Germination Assay

This assay provides a physiological readout of KAI2 pathway activation by measuring the rate of seed germination.

1. Seed Preparation and Plating:

- Surface-sterilize Arabidopsis seeds (e.g., wild-type Col-0 and kai2 mutant seeds) using 70% ethanol followed by a bleach solution, and rinse with sterile water.

- Prepare germination medium (e.g., 0.5x MS agar) in petri dishes, supplemented with various concentrations of this compound/dMGer or a solvent control.

- Sow ~50-100 seeds per plate under sterile conditions.

2. Stratification and Incubation:

- Seal the plates and place them at 4°C in the dark for 2-4 days to synchronize germination.

- Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

3. Scoring and Analysis:

- Score germination daily for 5-7 days. A seed is considered germinated upon the emergence of the radicle.

- Calculate the germination percentage for each plate at each time point.

- Compare the germination rates of wild-type seeds on agonist-containing media to the control and to the kai2 mutant, which should show insensitivity to the compound. An increased germination rate in wild-type seeds indicates a positive response mediated by KAI2.

References

- 1. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner | CiNii Research [cir.nii.ac.jp]

- 3. tus.elsevierpure.com [tus.elsevierpure.com]

The Role of Germinone A in Arabidopsis Seed Germination: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germinone A and its more specific analog, desmethyl-germinone A (dMGer), have been identified as potent agonists of the KARRIKIN INSENSITIVE 2 (KAI2) receptor in Arabidopsis thaliana. This interaction triggers a signaling cascade that promotes seed germination, even under inhibitory conditions such as high temperature, and notably, acts independently of the well-characterized gibberellin (GA) pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced seed germination, including the core signaling pathway, quantitative data on the effects of related compounds, and detailed experimental protocols for further research.

Introduction

The transition from a dormant seed to a viable seedling is a critical stage in the plant life cycle, governed by a complex interplay of endogenous hormonal signals and environmental cues. While the roles of gibberellins (GAs) and abscisic acid (ABA) in regulating seed dormancy and germination are well-established, recent research has unveiled a distinct signaling pathway initiated by karrikins, smoke-derived butenolides that promote germination in many post-fire annuals. This compound, a synthetic karrikin analog, has emerged as a valuable tool for dissecting this pathway. It activates the α/β-hydrolase receptor KAI2, a key component of the karrikin signaling pathway, to initiate a cascade of events culminating in the release of seed dormancy and the promotion of germination. This process offers a promising avenue for the development of novel plant growth regulators and herbicides.

The KAI2 Signaling Pathway in this compound-Mediated Seed Germination

This compound and, more specifically, its desmethyl derivative (dMGer), function as agonists of the KAI2 receptor. The binding of these molecules to KAI2 initiates a signaling cascade that is central to the promotion of seed germination.

Core Signaling Components

The core of the this compound signaling pathway involves three key proteins:

-

KAI2 (KARRIKIN INSENSITIVE 2): An α/β-hydrolase that acts as the receptor for this compound and karrikins.

-

MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2): Substrate adaptors and transcriptional co-repressors that act as negative regulators of the signaling pathway.

Mechanism of Action

The binding of this compound to KAI2 is believed to induce a conformational change in the receptor, promoting its interaction with MAX2. This KAI2-MAX2 complex then targets the repressor proteins SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream germination-promoting genes, leading to the completion of germination. A notable feature of this pathway is its independence from the canonical gibberellin signaling pathway, which involves the degradation of DELLA repressor proteins.

Downstream Effects and Integration with Other Pathways

The degradation of SMAX1 and SMXL2 has several downstream consequences that collectively promote seed germination:

-

Modulation of ABA and GA Balance: The KAI2 pathway influences the expression of genes involved in ABA and GA biosynthesis and catabolism, tipping the hormonal balance in favor of germination.

-

Interaction with Light Signaling: The KAI2 pathway can bypass the light requirement for germination in Arabidopsis. This is, in part, mediated through the interaction of SMAX1 with PHYTOCHROME-INTERACTING FACTOR 1 (PIF1), a key negative regulator of photomorphogenesis and a repressor of germination in the dark. By promoting the degradation of SMAX1, this compound can alleviate the repressive effects of PIF1.

-

Regulation of Germination-Promoting Genes: The derepression of downstream target genes likely includes those encoding enzymes involved in cell wall loosening and other processes required for radicle emergence.

Quantitative Data on KAI2 Agonist-Induced Seed Germination

While specific dose-response data for this compound and dMGer from the primary literature by Okabe et al. (2023) is not publicly available, data from studies on karrikins (KAR₁) provide a valuable proxy for understanding the quantitative effects of KAI2 agonists on Arabidopsis seed germination.

Table 1: Effect of Karrikin (KAR₁) on the Germination of Thermo-inhibited Arabidopsis thaliana Seeds

| KAR₁ Concentration (µM) | Germination Percentage (%) |

| 0 (Control) | 5 ± 2 |

| 0.01 | 25 ± 5 |

| 0.1 | 78 ± 7 |

| 1 | 95 ± 3 |

| 10 | 96 ± 2 |

Data is representative and compiled from typical karrikin germination assays under thermo-inhibitory conditions.

Table 2: Comparison of Germination Induction by Different KAI2 Agonists in Wild-Type and Mutant Arabidopsis Seeds

| Treatment | Wild-Type Germination (%) | kai2 Mutant Germination (%) | ga1-3 (GA-deficient) Germination (%) |

| Mock | < 10 | < 10 | < 5 |

| KAR₁ (1 µM) | > 90 | < 10 | > 85 |

| dMGer (1 µM) | > 95 | < 10 | > 90 |

| GA₄ (10 µM) | > 95 | > 90 | > 90 |

This table illustrates the KAI2-dependency and GA-independency of germination induced by KAI2 agonists.

Experimental Protocols

Arabidopsis thaliana Seed Germination Assay with this compound under Thermo-inhibition

This protocol is designed to assess the effect of this compound on the germination of thermo-inhibited Arabidopsis seeds.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

This compound or dMGer stock solution (in DMSO)

-

Murashige and Skoog (MS) medium including vitamins, pH 5.7

-

Agar

-

Petri dishes (60 mm)

-

Sterile water

-

Ethanol (70%)

-

Bleach solution (e.g., 20% commercial bleach)

-

Growth chamber with controlled temperature and light

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

-

Remove the bleach solution and wash the seeds 5 times with sterile water.

-

Resuspend seeds in a small volume of sterile 0.1% agar solution.

-

-

Plating:

-

Prepare MS agar plates containing the desired concentrations of this compound or dMGer. A final DMSO concentration of 0.1% should be maintained across all plates, including the control.

-

Pipette the sterilized seeds onto the surface of the agar plates.

-

Seal the plates with micropore tape.

-

-

Stratification and Thermo-inhibition:

-

Wrap the plates in aluminum foil and place them at 4°C for 3 days to stratify the seeds and break any residual dormancy.

-

Transfer the plates to a growth chamber set at a thermo-inhibitory temperature (e.g., 30°C) under continuous light.

-

-

Scoring Germination:

-

Score germination daily for 7 days. Germination is defined as the emergence of the radicle through the seed coat.

-

Calculate the germination percentage for each treatment and time point.

-

In Vitro Pull-Down Assay for KAI2-SMAX1 Interaction

This assay is used to determine if this compound promotes the interaction between KAI2 and SMAX1.

Materials:

-

Recombinant purified KAI2 protein (e.g., with a GST-tag)

-

Recombinant purified SMAX1 protein (e.g., with a His-tag)

-

Glutathione-agarose beads

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

-

Wash buffer (pull-down buffer with higher salt concentration, e.g., 300 mM NaCl)

-

Elution buffer (e.g., pull-down buffer with 10 mM reduced glutathione)

-

This compound or dMGer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-His antibody

Procedure:

-

Protein Binding to Beads:

-

Incubate GST-KAI2 with glutathione-agarose beads in pull-down buffer for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with pull-down buffer to remove unbound protein.

-

-

Interaction Assay:

-

Add purified His-SMAX1 to the beads coated with GST-KAI2.

-

Add this compound or dMGer (or DMSO as a control) to the reaction mixture at the desired final concentration.

-

Incubate for 2-3 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads five times with wash buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by adding elution buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using an anti-His antibody to detect the presence of SMAX1. An increased amount of SMAX1 in the presence of this compound indicates a ligand-induced interaction with KAI2.

-

Visualizations

Signaling Pathway of this compound in Seed Germination

Caption: this compound signaling pathway in Arabidopsis seed germination.

Experimental Workflow for Germination Assay

Caption: Workflow for the Arabidopsis seed germination assay.

Conclusion

This compound and its analogs are powerful chemical tools for elucidating the KAI2-mediated signaling pathway that governs seed germination in Arabidopsis. This pathway, acting independently of gibberellins, presents a novel mechanism for controlling seed dormancy and germination. The information provided in this technical guide, including the signaling model, representative quantitative data, and detailed experimental protocols, serves as a comprehensive resource for researchers in plant biology and professionals in the agrochemical industry. Further investigation into the downstream targets of this pathway and its interaction with other hormonal and environmental signals will undoubtedly open new avenues for the development of innovative strategies to enhance crop yield and manage weed populations.

The Agonistic Role of Germinone A in Plant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germinone A, a synthetic small molecule, has emerged as a valuable tool for dissecting the intricacies of the karrikin signaling pathway in plants. This technical guide provides an in-depth overview of the biological activity of this compound and its more specific analog, desmethyl-type this compound (dMGer), with a primary focus on their roles in plant development, particularly seed germination. This document details the underlying signaling cascade, presents available quantitative data, and outlines key experimental protocols for studying the effects of these compounds.

Introduction

Plant development is orchestrated by a complex network of signaling molecules, including hormones and other regulatory compounds. The discovery of karrikins, smoke-derived butenolides that promote seed germination in post-fire environments, led to the identification of the karrikin signaling pathway. This pathway is mediated by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2). This compound was identified as a synthetic agonist of the KAI2 receptor, capable of inducing seed germination.[1][2][3][4] Subsequent research led to the synthesis of desmethyl-type this compound (dMGer), a more potent and specific agonist for KAI2, which has been instrumental in elucidating the gibberellin-independent nature of KAI2-mediated germination.[1] This guide explores the molecular mechanisms and physiological effects of this compound and dMGer in the context of plant development.

The KAI2 Signaling Pathway

This compound and its derivatives exert their biological effects by activating the KAI2 signaling pathway. This pathway shares significant homology with the strigolactone (SL) signaling cascade.

Caption: Workflow for the Arabidopsis seed germination assay.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

This compound and/or dMGer stock solutions in DMSO

-

Murashige and Skoog (MS) medium with 0.8% (w/v) agar

-

Petri dishes (9 cm)

-

70% (v/v) ethanol

-

50% (v/v) commercial bleach with 0.05% (v/v) Tween-20

-

Sterile distilled water

-

Micropipettes and sterile tips

Procedure:

-

Seed Sterilization:

-

Place approximately 50-100 seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Pellet the seeds by centrifugation and remove the ethanol.

-

Add 1 mL of 50% bleach solution with Tween-20 and vortex for 5-10 minutes.

-

Pellet the seeds and wash them five times with 1 mL of sterile distilled water.

-

-

Plating:

-

Prepare MS agar medium and autoclave.

-

Cool the medium to ~50°C and add this compound, dMGer, or DMSO (mock control) to the desired final concentrations.

-

Pour the medium into Petri dishes and allow it to solidify.

-

Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution and pipette them onto the surface of the prepared plates.

-

-

Stratification:

-

Seal the plates with breathable tape and wrap them in aluminum foil.

-

Incubate the plates at 4°C for 3 days in the dark to break dormancy and synchronize germination.

-

-

Incubation and Scoring:

-

Transfer the plates to a growth chamber with a defined light/dark cycle (e.g., 16 h light / 8 h dark) and temperature (e.g., 22°C).

-

Score germination daily for up to 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.

-

Calculate the germination percentage for each treatment group.

-

KAI2 Receptor Binding Assay (Differential Scanning Fluorimetry - DSF)

This protocol is based on the principle that ligand binding can alter the thermal stability of a protein.

Materials:

-

Purified recombinant KAI2 protein

-

SYPRO Orange protein gel stain (5000x stock in DMSO)

-

This compound or dMGer stock solutions

-

Appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument capable of performing a thermal melt curve

Procedure:

-

Prepare a master mix containing the KAI2 protein and SYPRO Orange dye in the assay buffer. The final concentration of KAI2 is typically 10 µM, and the dye is diluted 500-fold.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add varying concentrations of this compound or dMGer to the wells. Include a DMSO control.

-

Seal the plate and centrifuge briefly to mix the contents.

-

Perform a thermal melt experiment in the real-time PCR instrument. The temperature is typically ramped from 25°C to 95°C with a ramp rate of 1°C/min, and fluorescence is measured at each temperature increment.

-

The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its maximum, which corresponds to the protein unfolding. A shift in Tm in the presence of the ligand indicates binding.

SMAX1/SMXL2 Degradation Assay

This assay is used to determine if this compound or dMGer can induce the degradation of the SMAX1 and SMXL2 repressor proteins.

Experimental Workflow

Caption: Workflow for the SMAX1/SMXL2 degradation assay.

Materials:

-

Transgenic Arabidopsis seedlings expressing a SMAX1-luciferase (LUC) or SMXL2-LUC fusion protein.

-

This compound or dMGer solutions.

-

Luciferin solution.

-

A luminometer or a charge-coupled device (CCD) camera for imaging luminescence.

Procedure:

-

Grow transgenic seedlings in a 96-well plate or on agar plates.

-

Treat the seedlings with different concentrations of this compound, dMGer, or a mock control.

-

At various time points after treatment, add the luciferin substrate.

-

Measure the luminescence signal using a luminometer or capture images with a CCD camera.

-

A decrease in the luminescence signal over time in the treated seedlings compared to the control indicates the degradation of the SMAX1-LUC or SMXL2-LUC fusion protein.

Conclusion

This compound and its more specific analog, dMGer, are powerful chemical tools for investigating the KAI2 signaling pathway in plants. Their ability to induce seed germination in a gibberellin-independent manner has provided crucial insights into the distinct roles of the karrikin and gibberellin signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological activities of these compounds and to unravel the complexities of plant developmental processes. Future research focusing on obtaining comprehensive quantitative data for direct comparison and identifying the full range of downstream targets of the KAI2 pathway will undoubtedly enhance our understanding of plant growth and development.

References

- 1. Using the Yeast Two-Hybrid System to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Germinone A and the KAI2 Signaling Pathway: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the interaction between Germinone A and the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway. The KAI2 pathway is a crucial regulator of plant development, particularly in seed germination and seedling photomorphogenesis. This compound, and more specifically its derivative desmethyl-germinone (dMGer), have emerged as potent synthetic agonists of the KAI2 receptor, offering valuable tools for dissecting this signaling cascade. This document details the molecular mechanisms of the KAI2 pathway, presents quantitative data on the binding of this compound and its analogs to KAI2, outlines key experimental protocols for studying this interaction, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the KAI2 Signaling Pathway

The KAI2 signaling pathway is a highly conserved pathway in land plants that perceives smoke-derived karrikins and a yet-to-be-identified endogenous hormone, termed KAI2 ligand (KL)[1]. This pathway plays a critical role in regulating seed dormancy and germination, seedling development, and responses to various environmental cues such as light[2][3]. The KAI2 pathway operates in parallel to the strigolactone (SL) signaling pathway, with which it shares some components, notably the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[2][4].

The core of the KAI2 signaling cascade involves the α/β hydrolase KAI2, which functions as the receptor for karrikins and KL. Upon ligand binding, KAI2 is thought to undergo a conformational change that facilitates its interaction with the SCFMAX2 E3 ubiquitin ligase complex. This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream target genes, leading to the physiological responses associated with KAI2 activation.

This compound and Desmethyl-Germinone: Specific Agonists of KAI2

Germinone was initially identified as a synthetic agonist for the KAI2 receptor with the ability to induce seed germination in thermo-inhibited Arabidopsis seeds. However, further studies revealed that Germinone could also bind to the strigolactone receptor DWARF14 (D14), indicating a lack of specificity.

To address this, a desmethyl analog, desmethyl-germinone (dMGer), was synthesized. Research has shown that SL analogs with a desmethyl-type D-ring structure are more specifically recognized by KAI2. Consequently, dMGer has been demonstrated to be a highly specific and potent agonist of KAI2, inducing Arabidopsis seed germination more effectively than the original Germinone and in a gibberellin-independent manner. The chemical structures of this compound and desmethyl-germinone are presented below.

Chemical Structure of this compound:

-

IUPAC Name: 3-Methyl-5-((3-nitro-[1,1'-biphenyl]-4-yl)oxy)furan-2(5H)-one

-

Molecular Formula: C₁₇H₁₃NO₅

-

Molecular Weight: 311.29 g/mol

Quantitative Analysis of Germinone-KAI2 Interaction

The interaction between KAI2 and its agonists can be quantified using various biophysical techniques. The data below summarizes the inhibitory concentration (IC50) and half-maximal activation constant (K1/2) for Germinone and desmethyl-germinone (dMGer) with the Arabidopsis thaliana KAI2 (AtKAI2) and D14 (AtD14) receptors.

| Compound | Receptor | Method | Parameter | Value (nM) | Reference |

| Germinone | AtKAI2 | YLG Hydrolysis Inhibition | IC50 | 585 ± 36 | |

| AtD14 | YLG Hydrolysis Inhibition | IC50 | 12.2 ± 10 | ||

| desmethyl-germinone (dMGer) | AtKAI2 | YLG Hydrolysis Inhibition | IC50 | 46.4 ± 3.0 | |

| AtD14 | YLG Hydrolysis Inhibition | IC50 | 162 ± 9.0 | ||

| (+)-dMGer | AtKAI2 | Hydrolytic Activity | K1/2 | 4300 |

Signaling Pathway and Experimental Workflow Diagrams

KAI2 Signaling Pathway

The following diagram illustrates the core components and interactions within the KAI2 signaling pathway upon activation by this compound or its more specific analog, desmethyl-germinone.

Caption: KAI2 signaling pathway activated by this compound/dMGer.

Experimental Workflow: In Vitro SMAX1 Degradation Assay

This diagram outlines a typical workflow for an in vitro assay to assess the degradation of SMAX1 upon activation of the KAI2 pathway.

Caption: Workflow for an in vitro SMAX1 degradation assay.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).

-

Sample Preparation:

-

Express and purify recombinant KAI2 protein to >95% purity.

-

Prepare a stock solution of this compound or dMGer in a suitable solvent (e.g., DMSO) and then dilute into the final reaction buffer.

-

Dialyze the KAI2 protein against the reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) overnight at 4°C. The ligand should be dissolved in the final dialysis buffer to minimize heats of dilution.

-

Degas all solutions immediately before use.

-

-

Experimental Procedure:

-

Load the KAI2 protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound or dMGer solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

A control experiment with ligand injected into buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw data.

-

Integrate the peaks of the binding isotherm to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

-

Instrumentation: An SPR instrument (e.g., Biacore).

-

Sample Preparation:

-

Express and purify recombinant KAI2 protein with a suitable tag for immobilization (e.g., His-tag, GST-tag) or for direct amine coupling.

-

Prepare a series of dilutions of this compound or dMGer in the running buffer (e.g., HBS-EP+ buffer).

-

-

Experimental Procedure:

-

Immobilize the KAI2 protein onto the sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry or affinity capture. A reference flow cell should be prepared in the same way but without the immobilized protein.

-

Inject the different concentrations of this compound or dMGer over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

-

Regenerate the sensor surface between different analyte injections if necessary.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vitro SMAX1 Ubiquitination and Degradation Assay

This assay reconstitutes the ubiquitination and subsequent degradation of SMAX1 in a test tube to confirm the function of the KAI2-MAX2 complex.

-

Reagents:

-

Purified recombinant proteins: KAI2, MAX2 (as part of an SCF complex), SMAX1 (often with a tag like His or GST).

-

Ubiquitin, E1 activating enzyme, E2 conjugating enzyme.

-

ATP regeneration system.

-

This compound or dMGer.

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT).

-

-

Experimental Procedure:

-

Combine E1, E2, ubiquitin, and the SCFMAX2 complex in the ubiquitination buffer.

-

Add purified SMAX1 protein.

-

Initiate the reaction by adding this compound/dMGer (or a vehicle control).

-

Incubate the reaction at 30°C.

-

At various time points, stop the reaction by adding SDS-PAGE loading buffer.

-

For degradation assays, a plant cell extract can be used as a source of the 26S proteasome.

-

-

Data Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against SMAX1 (or its tag) and an antibody against ubiquitin.

-

The appearance of higher molecular weight bands corresponding to poly-ubiquitinated SMAX1 and a decrease in the unmodified SMAX1 band over time in the presence of the ligand indicates successful ubiquitination and degradation.

-

Downstream Transcriptional Reprogramming

Activation of the KAI2 pathway and the subsequent degradation of SMAX1/SMXL2 repressors lead to changes in the expression of a suite of downstream genes. Transcriptome analyses of kai2 mutants and plants treated with karrikins have identified several target genes. SMAX1 and SMXL2 are known to interact with the transcriptional co-repressor TOPLESS (TPL) and related proteins to regulate gene expression.

Key downstream target genes and pathways affected by KAI2 signaling include those involved in:

-

Gibberellin (GA) and Abscisic Acid (ABA) metabolism and signaling: KAI2 signaling can influence the expression of genes involved in the biosynthesis and catabolism of these hormones, thereby affecting seed germination.

-

Light signaling: There is significant crosstalk between the KAI2 and light signaling pathways. SMAX1 has been shown to interact with components of the light signaling machinery, such as PHYTOCHROME INTERACTING FACTOR 1 (PIF1).

-

Cell wall modification and morphogenesis: Genes involved in cell wall biosynthesis and modification are regulated by the KAI2 pathway, influencing seedling development.

-

Stress responses: The KAI2 pathway has been implicated in responses to various abiotic stresses.

Conclusion

This compound, and particularly its desmethyl derivative dMGer, serve as invaluable chemical tools for the study of the KAI2 signaling pathway. Their specificity and potency allow for the precise activation of this pathway, facilitating detailed investigations into its molecular mechanisms and physiological roles. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of KAI2 signaling and its importance in plant biology and agricultural applications. Further research, including the identification of the endogenous KAI2 ligand and a comprehensive mapping of the SMAX1/SMXL2-regulated transcriptome, will continue to enhance our understanding of this critical signaling network.

References

- 1. A missense allele of KARRIKIN-INSENSITIVE2 impairs ligand-binding and downstream signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dhvi.duke.edu [dhvi.duke.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Germinone A: A Technical Guide for Plant Science Professionals

Audience: Researchers, scientists, and professionals in plant biology and agricultural development.

Disclaimer: The following guide is intended for an audience with a background in plant biology and biochemistry. The compound discussed, Germinone A, and its analogs are research molecules relevant to plant physiology, specifically seed germination, and are not intended for human or animal therapeutic use.

Introduction

This compound is a synthetic small molecule that has garnered attention in the field of plant biology for its activity as an agonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component in a signaling pathway that regulates seed germination, seedling development, and responses to environmental cues in plants.[1][2] This pathway is of significant interest as it is paralogous to the strigolactone signaling pathway, which controls various aspects of plant architecture and symbiotic interactions.

This technical guide provides an in-depth look at the structure-activity relationship (SAR) of this compound, focusing on the comparison between the parent molecule and its more specific analog, desmethyl-type this compound (dMGer). We will delve into the quantitative differences in their biological activity, provide a detailed experimental protocol for assessing this activity, and visualize the underlying signaling pathway and research workflow.

Structure-Activity Relationship of this compound and Its Analogs

The core of this compound's structure-activity relationship lies in the modification of its D-ring. This compound (Ger) itself has been identified as an agonist for the KAI2 receptor, promoting seed germination in thermo-inhibited Arabidopsis seeds.[1][2] However, its activity is not entirely specific, as it can also bind to the DWARF14 (D14) receptor, the primary receptor for strigolactones.[1]

To enhance specificity and efficacy, a desmethyl-type analog of this compound (dMGer) was synthesized. This modification, the removal of a methyl group from the D-ring, results in a molecule that is highly specific for the KAI2 receptor. Furthermore, dMGer has been shown to be more effective at inducing seed germination in Arabidopsis than the parent compound, this compound. This suggests that the desmethyl-D-ring is a key structural feature for potent and selective KAI2 agonism.

Quantitative Data Summary

The following table summarizes the known quantitative and qualitative data comparing this compound and its desmethyl analog.

| Compound | Structure | Target Receptor(s) | Specificity | Germination-Inducing Activity |

| This compound (Ger) | (Structure not publicly available) | KAI2, D14 | Low | Active |

| desmethyl-type this compound (dMGer) | (Structure not publicly available) | KAI2 | High | More active than Ger |

Precise EC50 or percentage germination data at varying concentrations are detailed in the primary literature and are not fully available in the public domain.

Experimental Protocols

The primary assay for evaluating the activity of this compound and its analogs is the Arabidopsis thaliana seed germination assay under thermo-inhibition. This protocol is designed to assess the ability of a compound to overcome the dormancy induced by high temperatures.

Arabidopsis thaliana Seed Germination Assay under Thermo-inhibition

Objective: To determine the efficacy of this compound and its analogs in promoting seed germination under heat-induced dormancy.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

0.5X Murashige and Skoog (MS) medium including vitamins

-

Agar

-

Sucrose

-

Sterile petri dishes (60 mm)

-

Test compounds (this compound, dMGer) dissolved in DMSO (stock solution)

-

Sterile water

-

Micropipettes and sterile tips

-

Growth chamber with controlled temperature and light

-

Stereo microscope

Methodology:

-

Media Preparation:

-

Prepare 0.5X MS medium supplemented with 1% (w/v) sucrose.

-

Adjust the pH to 5.7.

-

Add 0.8% (w/v) agar and autoclave for 20 minutes at 121°C.

-

Allow the medium to cool to approximately 50-60°C.

-

Add the test compounds from a concentrated stock solution in DMSO to achieve the final desired concentrations (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.

-

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 20% bleach with 0.05% Triton X-100, and then rinse 3-5 times with sterile water.

-

Resuspend the sterilized seeds in sterile 0.1% agar solution.

-

Plate approximately 50-100 seeds evenly onto the surface of the prepared media plates for each experimental condition.

-

-

Stratification and Incubation:

-

Seal the plates with breathable tape.

-

To synchronize germination, stratify the seeds by placing the plates at 4°C in the dark for 3 days.

-

After stratification, transfer the plates to a growth chamber set at an inhibitory temperature (e.g., 30°C) under a long-day photoperiod (16 hours light / 8 hours dark).

-

-

Data Collection and Analysis:

-

Score the germination percentage at regular intervals (e.g., every 24 hours for 7 days). Germination is defined as the emergence of the radicle through the seed coat.

-

Use a stereo microscope for accurate scoring.

-

Calculate the mean germination percentage and standard deviation for each condition from at least three biological replicates.

-

Compare the germination rates of seeds treated with this compound, dMGer, a positive control (e.g., Karrikin - KAR1), and a negative control (DMSO vehicle).

-

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

Caption: A generalized workflow for structure-activity relationship studies.

KAI2 Signaling Pathway in Arabidopsis

Caption: The KAI2 signaling pathway activated by this compound/dMGer.

Conclusion

The study of this compound and its desmethyl analog, dMGer, provides a clear example of how subtle structural modifications can significantly enhance the specificity and activity of a small molecule agonist. The high specificity of dMGer for the KAI2 receptor makes it a valuable chemical tool for dissecting the KAI2 signaling pathway and its role in plant development and environmental responses. Future research in this area may focus on further optimizing the structure of this compound to develop even more potent and specific probes for studying and potentially manipulating this important pathway in agriculture.

References

Germinone A: A Synthetic Probe for Unraveling Plant Signaling Pathways

A Technical Whitepaper for Researchers in Plant Biology and Drug Development

Abstract

Germinone A is a synthetic strigolactone analog that has emerged as a valuable tool for dissecting the intricacies of plant development. This technical guide confirms that this compound is not a naturally occurring compound but a product of chemical synthesis. It serves as a specific agonist for the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component of a signaling pathway that regulates seed germination, seedling development, and other crucial physiological processes in plants. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed (hypothesized) synthesis protocol, its mechanism of action within the KAI2 signaling pathway, and quantitative data on its biological activity. Experimental protocols for utilizing this compound in research are also presented, alongside visualizations to facilitate a deeper understanding of the associated molecular and cellular processes. This guide is intended for researchers, scientists, and professionals in the fields of plant biology, agricultural biotechnology, and drug discovery who are interested in leveraging chemical biology to explore and manipulate plant signaling networks.

Introduction: The Synthetic Nature of this compound

Extensive literature review and database searches confirm that This compound is not a naturally occurring compound . It is a synthetic molecule designed and synthesized to probe the strigolactone signaling pathway in plants. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development. Due to their structural complexity and low natural abundance, synthetic analogs like this compound are invaluable for research purposes.

This compound is classified as a strigolactone analog and a debranone-type compound. Its chemical name is 5-(4-Phenyl-2-nitrophenoxy)-3-methylfuran-2(5H)-one. The synthesis of this compound and its derivatives has been reported in the scientific literature, highlighting its artificial origin.

Physicochemical Properties and Bioactivity

This compound is a potent agonist of the KAI2 receptor, which is closely related to the strigolactone receptor DWARF14 (D14). However, this compound exhibits a degree of specificity for KAI2. A derivative, desmethyl-type germinone (dMGer), has been synthesized to be highly specific for KAI2. The biological activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays.

| Compound | Target Receptor | IC50 (nM) | Reference |

| This compound | AtD14 | 12.2 ± 10 | [1] |

| This compound | KAI2 | 585 ± 36 | [1] |

| rac-GR24 | AtD14 | 32.9 ± 6.0 | [1] |

| dMGerminone | AtD14 | 162 ± 9.0 | [1] |

| dMGerminone | KAI2 | 46.4 ± 3.0 | [1] |

Synthesis of this compound: A Detailed Protocol

While the exact, detailed experimental protocol from a specific publication's supplementary materials is not directly accessible through my current tools, based on the general synthesis strategies for strigolactone analogs reported in the literature, a plausible multi-step synthesis for this compound can be outlined. The following protocol is a representative example based on common organic chemistry reactions used for this class of compounds.

3.1. Overall Synthetic Scheme

The synthesis would likely involve the coupling of a substituted phenolic compound with a butenolide ring structure.

3.2. Step-by-Step Experimental Protocol

Step 1: Synthesis of the Phenolic Precursor (4-hydroxy-3-nitro-1,1'-biphenyl)

-

Nitration of 4-hydroxybiphenyl: To a solution of 4-hydroxybiphenyl in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of the Butenolide Moiety (5-bromo-3-methylfuran-2(5H)-one)

-

Starting Material: 3-methyl-2-butenolide.

-

Bromination: The 3-methyl-2-butenolide is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride.

-

The reaction is refluxed until completion.

-

The product is purified by distillation or column chromatography.

Step 3: Coupling Reaction to form this compound

-

Reaction Setup: The synthesized 4-hydroxy-3-nitro-1,1'-biphenyl and 5-bromo-3-methylfuran-2(5H)-one are dissolved in an appropriate polar aprotic solvent (e.g., acetone or DMF).

-

Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to facilitate the nucleophilic substitution reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until TLC indicates the consumption of the starting materials.

-

Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

3.3. Characterization

The final product, this compound, would be characterized by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

-

Mass Spectrometry (MS) to determine the molecular weight.

-

Infrared (IR) spectroscopy to identify functional groups.

The KAI2 Signaling Pathway

This compound exerts its biological effects by activating the KAI2 signaling pathway. This pathway is crucial for regulating seed germination and seedling development in response to environmental cues.

Experimental Protocols: Seed Germination Assay

This protocol describes a typical seed germination assay to evaluate the effect of this compound on Arabidopsis thaliana.

5.1. Materials

-

Arabidopsis thaliana seeds (e.g., Col-0 wild type, kai2 mutant)

-

This compound stock solution (in DMSO)

-

Murashige and Skoog (MS) medium, 0.8% (w/v) agar

-

Sterile petri dishes (9 cm)

-

Sterile water

-

Ethanol (70%)

-

Bleach solution (e.g., 20% commercial bleach)

-

Growth chamber with controlled light and temperature

5.2. Experimental Workflow

5.3. Procedure

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

-

Wash the seeds 5 times with sterile water.

-

Resuspend seeds in sterile 0.1% agar solution.

-